2-(3-(Cyclopentyloxy)-4-methoxybenzyl)isoindoline-1,3-dione
Overview
Description
2-(3-(Cyclopentyloxy)-4-methoxybenzyl)isoindoline-1,3-dione is a complex organic compound characterized by its unique structure, which includes an isoindoline-1,3-dione core substituted with a cyclopentyloxy and methoxybenzyl group.
Preparation Methods
The synthesis of 2-(3-(Cyclopentyloxy)-4-methoxybenzyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . One common method involves the reaction of o-phthalic acids or anhydrides with amines in a solvent such as isopropanol and water, using a catalyst like silica-supported niobium complex to obtain the final product with moderate to excellent yields . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(3-(Cyclopentyloxy)-4-methoxybenzyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Coupling Reactions: It can participate in coupling reactions to form more complex structures. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(3-(Cyclopentyloxy)-4-methoxybenzyl)isoindoline-1,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular processes.
Medicine: This compound is explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-(3-(Cyclopentyloxy)-4-methoxybenzyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as anti-inflammatory or anticancer activities. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-(3-(Cyclopentyloxy)-4-methoxybenzyl)isoindoline-1,3-dione can be compared with other isoindoline-1,3-dione derivatives, such as:
Phthalimide: A simpler isoindoline-1,3-dione derivative used in the synthesis of various pharmaceuticals.
N-Substituted isoindoline-1,3-diones: These compounds have different substituents on the nitrogen atom, leading to varied biological activities and applications.
Indane-1,3-dione: Another related compound with a similar core structure but different substituents, used in biosensing and bioimaging
Properties
IUPAC Name |
2-[(3-cyclopentyloxy-4-methoxyphenyl)methyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-25-18-11-10-14(12-19(18)26-15-6-2-3-7-15)13-22-20(23)16-8-4-5-9-17(16)21(22)24/h4-5,8-12,15H,2-3,6-7,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKAQYVHJCMMFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C(=O)C3=CC=CC=C3C2=O)OC4CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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